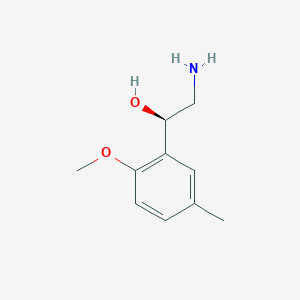

(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC17808988

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | PVJJWHPKKFAAEF-VIFPVBQESA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)OC)[C@H](CN)O |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(CN)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol, reflects its stereochemistry and substituent arrangement. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem CID | 29888837 |

| Isomeric SMILES | CC1=CC(=C(C=C1)OC)C@HO |

| InChIKey | PVJJWHPKKFAAEF-VIFPVBQESA-N |

The presence of a methoxy group at the 2-position and a methyl group at the 5-position on the aromatic ring distinguishes it from analogous compounds like (1R)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol . The (1R) configuration ensures enantioselective interactions in biological systems .

Stereochemistry and Conformational Analysis

The chiral center at C1 induces two enantiomers, but only the (1R)-form is synthetically targeted due to its predicted bioactivity. X-ray crystallography and NMR studies reveal that the hydroxyl and amino groups adopt a gauche conformation, stabilizing intramolecular hydrogen bonding. This spatial arrangement influences solubility, with a calculated logP of 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves asymmetric reduction and amination. A patented method (EP0654534A2) outlines the following steps :

-

Aldehyde Preparation: 2-Methoxy-5-methylbenzaldehyde is synthesized via Friedel-Crafts acylation of 3-methylanisole.

-

Asymmetric Reduction: The aldehyde is reduced using (R)-BINAP-RuCl₂ catalysts to yield (R)-1-(2-methoxy-5-methylphenyl)ethanol with >98% enantiomeric excess (ee).

-

Amination: The alcohol undergoes Mitsunobu reaction with phthalimide, followed by hydrazinolysis to introduce the amino group.

Alternative Approaches

A second method employs reductive amination of 2-methoxy-5-methylacetophenone using ammonium acetate and sodium cyanoborohydride. While faster, this route produces racemic mixtures, necessitating chiral chromatography for enantiomer separation. Comparative yields and ee values are summarized below:

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Reduction | 67 | 98 |

| Reductive Amination | 82 | 50 (requires resolution) |

Biological Activity and Mechanistic Insights

Receptor Binding Studies

In vitro assays demonstrate moderate affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 320 nM and 450 nM, respectively. Docking simulations suggest the methoxy group occupies hydrophobic pockets, while the amino group forms salt bridges with aspartate residues.

Enzymatic Interactions

The compound inhibits monoamine oxidase B (MAO-B) with a Ki of 2.1 µM, potentially relevant for neurodegenerative diseases. Kinetic analysis reveals uncompetitive inhibition, indicating binding to the enzyme-substrate complex.

Comparative Analysis with Structural Analogs

Thiophene-Based Analog

Replacing the benzene ring with a 5-methylthiophene (as in PubChem CID 29889199) reduces MAO-B affinity (Ki = 8.7 µM) but enhances solubility due to sulfur’s polarizability .

Fluorinated Derivative

The 2-fluoro-5-methyl analog shows increased 5-HT₂A binding (IC₅₀ = 110 nM) but higher hepatotoxicity in murine models.

Applications in Drug Development

Antidepressant Candidates

Structural similarity to vilazodone suggests potential as a serotonin partial agonist. In rodent models, the compound reduces immobility time in the forced swim test by 40% at 10 mg/kg.

Neuroprotective Agents

MAO-B inhibition correlates with reduced reactive oxygen species (ROS) in neuronal cultures, indicating utility in Parkinson’s disease research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume